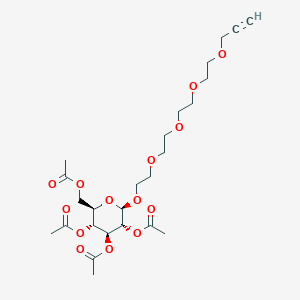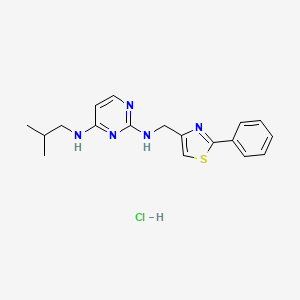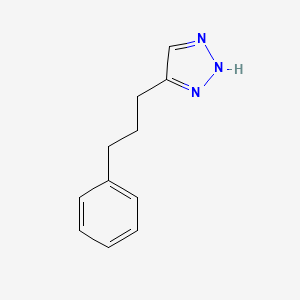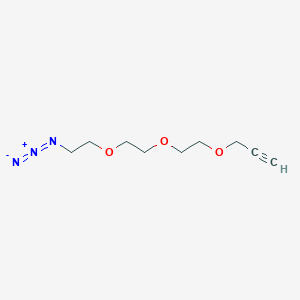
SID-530
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Wissenschaftliche Forschungsanwendungen
1. Characterization of Cloud Particle and Aerosol Morphologies
The Small Ice Detector (SID-2) is a significant tool used in atmospheric research, particularly in characterizing cloud particle and aerosol morphologies. It has been used extensively in flights covering diverse atmospheric conditions, providing in situ data on cloud particle concentration, size, and shape. This tool is crucial for understanding atmospheric phenomena and has applications in climate research and weather prediction (Cotton et al., 2010).
2. Early Ice Detection in Maritime Cumuli
Another application of the Small Ice Detector (SID-2H) is in the early detection of ice formation in maritime cumuli. The SID-2H has been instrumental in detecting small ice crystals and differentiating between various particle shapes in water-dominated clouds. This has implications for understanding cloud formation and precipitation processes, especially in tropical maritime environments (Johnson et al., 2014).
3. Biomarker Analysis Using Stable-Isotope Dilution LC–MS
In the field of biochemistry, the Stable-Isotope Dilution (SID) methodology combined with LC–MS/MS is a cutting-edge technique for quantitative biomarker analysis. This approach offers high analytical specificity and is widely used in discovering and validating biomarkers for diseases (Ciccimaro & Blair, 2010).
4. Surface-Induced Dissociation for Protein Quaternary Structure Analysis
Surface-Induced Dissociation (SID) in tandem mass spectrometry is a novel method for analyzing the quaternary structure of protein complexes. This technique is crucial in structural biology, helping to understand the assembly and interactions of native protein complexes (Stiving et al., 2018).
5. Data Management in Scientific Applications
Scientific applications increasingly demand robust data management systems. A composable data management architecture, employing Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications, from genomics to photometry (Ma & Bramley, 2005).
6. Investigation of Strategic Investment Decisions and Strategy
In the context of business management, the study of Strategic Investment Decisions (SIDs) and their alignment with firm strategy is essential. Management Control Systems (MCSs) play a crucial role in aligning SIDs with overall business strategy, offering insights into organizational control strategies (Slagmulder, 1997).
Eigenschaften
Produktname |
SID-530 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SID530; SID 530; SID530. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








